2 beta-Hydroxykolavelool
Overview
Description
2EC-Hydroxykolavelool is a natural product found in Aristolochia chamissonis with data available.
Scientific Research Applications
Poly(beta-hydroxybutyrate) Production and Consumption : This study explores the behavior of microorganisms under varying conditions, focusing on the accumulation of storage polymers like poly(beta-hydroxybutyrate) in Paracoccus pantotrophus. It provides insights into microbial response to environmental changes, relevant to biotechnology and bioengineering (van Aalst-van Leeuwen et al., 1997).
Vitamin D, Insulin Resistance, and β Cell Dysfunction : This research investigates the relationship between 25-hydroxyvitamin D concentrations and insulin sensitivity, highlighting the potential role of vitamin D in metabolic health, which could be relevant to understanding the broader implications of similar compounds (Chiu et al., 2004).
Aflatoxin B1 Hepatocarcinogenesis Inhibition : This study examines the effects of beta-naphthoflavone on the activity of a specific enzyme system and its role in inhibiting liver carcinogenesis. This could offer insights into how related compounds might interact with similar biological pathways (Gurtoo et al., 1985).
Bile Acid and Sterol Solubilization : This research demonstrates the use of 2-hydroxypropyl-beta-cyclodextrin to create stable aqueous solutions of certain sterols, which may be applicable in cell culture studies and animal testing (De Caprio et al., 1992).
Radiation Dermatitis Prevention in Cancer Patients : This study evaluates the preventive effect of a nutrition supplement on radiation dermatitis in head and neck cancer patients, providing insights into supportive care in cancer treatment (Imai et al., 2014).
Copper Sulfide Nanoparticle Fabrication : The use of 2-Hydroxypropyl-beta-cyclodextrin as a template for creating copper sulfide nanoparticle assemblies, relevant to nanotechnology and material science (Xu et al., 2006).
Prognostic Value in Myelomatosis : Research on serum beta 2 microglobulin levels as a prognostic variable in myelomatosis, providing insights into the diagnostic and prognostic potential of similar compounds in clinical settings (Cuzick et al., 1985).
Properties
IUPAC Name |
(2S,4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-1,2,5,6,7,8a-hexahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,16-17,21-22H,1,8-11,13H2,2-6H3/t14-,16-,17+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIQUOCNAHKKPT-QIXFSGBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(C=C2C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)C[C@@H](C=C2C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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